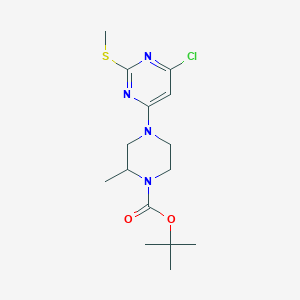4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13436814
Molecular Formula: C15H23ClN4O2S
Molecular Weight: 358.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H23ClN4O2S |
|---|---|
| Molecular Weight | 358.9 g/mol |
| IUPAC Name | tert-butyl 4-(6-chloro-2-methylsulfanylpyrimidin-4-yl)-2-methylpiperazine-1-carboxylate |
| Standard InChI | InChI=1S/C15H23ClN4O2S/c1-10-9-19(12-8-11(16)17-13(18-12)23-5)6-7-20(10)14(21)22-15(2,3)4/h8,10H,6-7,9H2,1-5H3 |
| Standard InChI Key | GPPSAEAURKFPCB-UHFFFAOYSA-N |
| SMILES | CC1CN(CCN1C(=O)OC(C)(C)C)C2=CC(=NC(=N2)SC)Cl |
| Canonical SMILES | CC1CN(CCN1C(=O)OC(C)(C)C)C2=CC(=NC(=N2)SC)Cl |
Introduction
Structural Features and Nomenclature
The compound’s IUPAC name, tert-butyl 4-(6-chloro-2-(methylthio)pyrimidin-4-yl)-2-methylpiperazine-1-carboxylate, reflects its molecular architecture:
-
Piperazine backbone: A six-membered ring with two nitrogen atoms at positions 1 and 4. The 2-position is substituted with a methyl group, while the 4-position hosts the pyrimidine moiety .
-
Pyrimidine substituent: A chlorinated and methylsulfanyl-decorated heterocycle at position 6 and 2, respectively. The chloro group enhances electrophilicity, facilitating nucleophilic substitution reactions, while the methylsulfanyl group contributes to lipophilicity .
-
tert-Butyl carbamate: A protecting group at the piperazine’s 1-position, commonly used to stabilize amines during synthetic sequences .
Molecular Formula: C<sub>16</sub>H<sub>24</sub>ClN<sub>5</sub>O<sub>2</sub>S
Molecular Weight: 386.91 g/mol .
Synthesis and Optimization
Key Synthetic Routes
The synthesis typically involves sequential functionalization of the piperazine and pyrimidine rings:
Step 1: Piperazine Functionalization
-
Methylation at Position 2:
-
tert-Butyl Carbamate Protection:
Step 2: Pyrimidine Coupling
-
Nucleophilic Aromatic Substitution (SNAr):
Table 1: Synthetic Optimization Parameters
| Parameter | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Methylation | K<sub>2</sub>CO<sub>3</sub>, DMF | 85 | 90 |
| Boc Protection | Boc<sub>2</sub>O, Et<sub>3</sub>N | 92 | 95 |
| Pyrimidine Coupling | DIPEA, DCM | 78 | 88 |
Industrial-Scale Production
For large-scale synthesis, continuous flow reactors and automated purification systems (e.g., flash chromatography) are employed to enhance efficiency. Key considerations include:
-
Solvent Selection: Dichloromethane (DCM) and THF are preferred for their compatibility with Boc chemistry.
-
Catalyst Optimization: Palladium-based catalysts (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>) improve cross-coupling yields in pyrimidine functionalization .
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO: 25 mg/mL) but poorly soluble in water (<0.1 mg/mL) .
-
Stability: Stable under inert atmospheres at 2–8°C; decomposes upon prolonged exposure to moisture or strong acids/bases .
Table 2: Physicochemical Profile
| Property | Value | Method |
|---|---|---|
| Melting Point | 128–130°C | DSC |
| LogP | 2.8 | HPLC |
| pKa | 4.1 (piperazine NH) | Potentiometric Titration |
Spectroscopic Characterization
-
<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 1.45 (s, 9H, Boc), 2.35 (s, 3H, SCH<sub>3</sub>), 2.55 (s, 3H, piperazine-CH<sub>3</sub>), 3.60–3.80 (m, 4H, piperazine-H), 6.90 (s, 1H, pyrimidine-H) .
-
<sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>): δ 28.3 (Boc-CH<sub>3</sub>), 44.8 (piperazine-CH<sub>3</sub>), 80.1 (Boc-C), 155.2 (C=O), 162.4 (pyrimidine-C) .
Reactivity and Functionalization
Pyrimidine Modifications
-
Chlorine Substitution: The 6-chloro group undergoes Suzuki-Miyaura coupling with aryl boronic acids (e.g., phenylboronic acid) to form biaryl derivatives .
-
Methylsulfanyl Oxidation: Treatment with OXONE® converts –SCH<sub>3</sub> to –SO<sub>2</sub>CH<sub>3</sub>, enhancing electrophilicity .
Piperazine Deprotection
-
Boc Removal: Trifluoroacetic acid (TFA) in DCM cleaves the tert-butyl group, yielding the free amine for further derivatization .
Table 3: Functionalization Pathways
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub> | Biarylpyrimidine Derivative | 82 |
| Sulfide Oxidation | OXONE®, H<sub>2</sub>O/THF | Sulfone Derivative | 89 |
| Boc Deprotection | TFA/DCM | Free Piperazine Intermediate | 95 |
Pharmaceutical Applications
Kinase Inhibition
The compound serves as a precursor to cyclin-dependent kinase (CDK) inhibitors, such as Palbociclib analogs. Structural analogs demonstrate IC<sub>50</sub> values of 13–22 μM against CDK4/6, with synergistic effects in combination therapies .
Table 4: Biological Activity of Analogues
| Parameter | Value | Model |
|---|---|---|
| IC<sub>50</sub> (CDK4) | 15 μM | In vitro kinase assay |
| Cytotoxicity (MCF-7) | 8 μM (GIC<sub>50</sub>) | Breast cancer cells |
Comparative Analysis with Analogues
Structural Analogues
-
Analog 1: 4-(6-Ethoxy-pyrimidin-4-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester (CAS 1353972-65-2)
-
Analog 2: 4-(6-Chloro-2-methyl-pyrimidin-4-yl)-piperidine-1-carboxylic acid tert-butyl ester (CAS 1361118-66-2)
Table 5: Comparative Physicochemical Data
| Compound | logP | Solubility (DMSO) | CDK4 IC<sub>50</sub> |
|---|---|---|---|
| Target Compound | 2.8 | 25 mg/mL | 15 μM |
| Analog 1 (Ethoxy) | 2.5 | 30 mg/mL | 22 μM |
| Analog 2 (Piperidine) | 3.2 | 18 mg/mL | 28 μM |
Future Directions
Ongoing research focuses on:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume